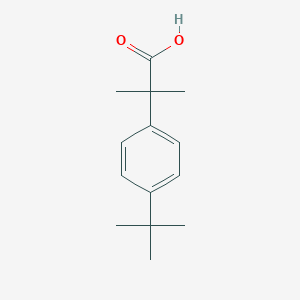

2-(4-叔丁基苯基)-2-甲基丙酸

描述

“2-(4-Tert-butylphenyl)-2-methylpropanoic acid” is also known as "4-tert-Butylphenylacetic acid" . It has a molecular formula of C12H16O2 . This compound is used in various chemical reactions and has been studied for its properties .

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” has been reported in the literature. For example, a tert-butyl group was attached to large proteins or complexes to analyze presynaptic complexes involved in neurotransmitter release . The tert-butyl group was attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .

Molecular Structure Analysis

The molecular structure of “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” is characterized by its molecular formula C12H16O2 . The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .

Chemical Reactions Analysis

The compound “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” is used in various chemical reactions. For instance, it has been used in the preparation of tetracyclines and tetracycline derivatives . In another study, the tert-butyl group was used as a probe for NMR studies of macromolecular complexes .

科学研究应用

电子自旋共振研究

Barclay等人(1979年)的一项研究探讨了2,4,6-三叔丁基苯胺的去重氮反应的电子自旋共振(ESR),该反应与2-(4-叔丁基苯基)-2-甲基丙酸密切相关。观察到了2,4,6-三叔丁基苯基自由基的形成,这是一个关键中间体,有助于理解有机化学中的自由基机制 (Barclay et al., 1979)。

古菌代谢研究

Rimbault等人(1993年)分析了一种热喜硫厌氧古菌培养物中的有机酸,鉴定出包括2-甲基丙酸和3-(甲硫基)丙酸在内的化合物。这项研究对于理解极端环境中的代谢途径具有重要意义 (Rimbault et al., 1993)。

3-羟基-2-甲基丙酸酯的合成

Jeulin等人(2007年)报道了高对映选择性合成3-羟基-2-甲基丙酸叔丁基酯。这项研究突出了开发合成手性化合物方法的重要性,这对制药行业至关重要 (Jeulin等人,2007)。

高压相行为研究

Reuter等人(1997年)研究了叔丁基化合物的高压相行为,包括2-甲基丙烷-2-硫醇和叔丁胺。了解这些化合物在不同压力下的相行为对于工业应用至关重要 (Reuter et al., 1997)。

环保的克莱森重排

Yadav和Lande(2005年)利用固体酸催化剂探索了烯丙基-4-叔丁基苯醚的克莱森重排。这种方法为有机合成中传统方法提供了一种环保的替代方案,与可持续化学相关 (Yadav & Lande, 2005)。

香料化学品的生物监测

Scherer等人(2020年)进行了人体生物监测,以跟踪对香料化学品的暴露,包括2-(4-叔丁基苯基)丙醛。这项研究对于了解人类暴露于环境化学品及其潜在健康影响至关重要 (Scherer et al., 2020)。

安全和危害

未来方向

The compound “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” and similar compounds continue to be of interest in various fields of research. For instance, the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes is a promising area of research . Further investigation and exploration of these compounds’ potential in various applications would contribute to their potential use as novel agents in the future .

作用机制

Target of Action

Related compounds such as 2,4-di-tert-butylphenol (dtbp) and ethyl oleate (eo) have been shown to interact with enzymes like monoamine oxidase (mao) in certain organisms .

Mode of Action

Similar compounds like dtbp and eo have been found to exert significant inhibitory activity on mao, an enzyme involved in the deamination of biogenic amines (bas) in the nervous system . This suggests that 2-(4-Tert-butylphenyl)-2-methylpropanoic acid might interact with its targets in a similar manner, leading to changes in the biochemical pathways of the organism.

Biochemical Pathways

Based on the observed effects of related compounds, it can be inferred that the compound might affect the deamination of bas in the nervous system, possibly through inhibitory effects on mao or mao-like enzymes .

Result of Action

Related compounds like dtbp and eo have been found to induce neurotoxic symptoms such as excitation, convulsion, and paralysis in certain organisms . This suggests that 2-(4-Tert-butylphenyl)-2-methylpropanoic acid might have similar effects.

生化分析

Biochemical Properties

It is known that the compound has a similar structure to 4-tert-butylphenylboronic acid, which is used as a building block in the synthesis of tetracycline derivatives .

Cellular Effects

Related compounds such as 4-tert-butylphenyl salicylate have been shown to have anti-inflammatory activity, suggesting that 2-(4-Tert-butylphenyl)-2-methylpropanoic acid may also have potential effects on cell function .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-(4-Tert-butylphenyl)-2-methylpropanoic acid in laboratory settings .

Dosage Effects in Animal Models

Related compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

Related compounds such as 4-tert-butylphenylboronic acid are known to be involved in various metabolic pathways .

Transport and Distribution

Related compounds are known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds are known to localize to specific compartments or organelles within cells .

属性

IUPAC Name |

2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)10-6-8-11(9-7-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAKGGAAZZPXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429109 | |

| Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93748-14-2 | |

| Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)

![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)

![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)

![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)

![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)